molecular formula C10H13N5Na3O11P3 B12409585 ddATP trisodium

ddATP trisodium

Cat. No.: B12409585
M. Wt: 541.13 g/mol
InChI Key: WOYWGDWPYDSCTN-PXJNTPRPSA-K
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Description

ddATP (2',3'-dideoxyadenosine 5'-triphosphate trisodium) is a nucleotide analog with the molecular formula C₁₀H₁₆N₅Na₃O₁₁P₃ (CAS: 72029-21-1) . It lacks both 2' and 3' hydroxyl groups on its ribose sugar, rendering it a chain-terminating inhibitor of DNA polymerases. Key applications include:

  • DNA sequencing (Sanger method) due to its irreversible termination of DNA elongation .
  • Antiviral therapy against HIV-1, where it inhibits reverse transcriptase (RT) .

Properties

Molecular Formula

C10H13N5Na3O11P3

Molecular Weight

541.13 g/mol

IUPAC Name

trisodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O11P3.3Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1

InChI Key

WOYWGDWPYDSCTN-PXJNTPRPSA-K

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+]

Canonical SMILES

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ddATP trisodium typically involves the phosphorylation of 2’,3’-dideoxyadenosine. This process can be carried out using various phosphorylating agents such as orthophosphoric acid and dicyclohexylcarbodiimide (DCC) as a catalyst. The reaction is often performed in organic solvents like pyridine or dimethylformamide (DMF) to achieve high yields .

Industrial Production Methods: In industrial settings, this compound is produced using a combination of chemical and enzymatic methods. The chemical method involves the use of tributylammonium salt and orthophosphoric acid, while the enzymatic method employs Saccharomyces cerevisiae to catalyze the phosphorylation of deoxyadenosine monophosphate (dAMP) to ddATP .

Chemical Reactions Analysis

Chain Termination in DNA Sequencing

ddATP trisodium’s primary application lies in Sanger sequencing , where it acts as a chain terminator during DNA polymerization. The reaction involves its incorporation into the growing DNA strand, which halts elongation due to the absence of a 3'-hydroxyl group on the dideoxyribose sugar. This results in DNA fragments of varying lengths terminated at adenine bases, enabling precise sequence determination.

Mechanism :
DNA polymerase+dNTPDNA strand elongation\text{DNA polymerase} + \text{dNTP} \rightarrow \text{DNA strand elongation}
DNA polymerase+ddATPChain termination\text{DNA polymerase} + \text{ddATP} \rightarrow \text{Chain termination}

Key Features :

  • Lack of 3'-OH group : Prevents phosphodiester bond formation with subsequent nucleotides.

  • Fragment analysis : Termination at adenine allows differentiation of DNA fragments by length via electrophoresis.

Analytical Derivatization for Detection

In studies analyzing this compound, fluorescence detection methods have been employed to enhance sensitivity. A key reaction involves precapillary derivatization with dansyl ethylenediamine (dansyl EDA) using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC) as a coupling agent .

Reaction Steps :

  • Buffer preparation : 0.1 M 1-methylimidazole buffer (pH 8.0).

  • Coupling agent addition : 140 mM EDAC.

  • Dansyl EDA addition : 30 mM dansyl EDA in DMF.

  • Incubation : 90 minutes at 60°C for optimal derivatization efficiency .

Outcomes :

  • Sensitivity improvement : Fluorescence detection lowers the limit of quantification (LOQ) to 12 ng/mL compared to UV detection (1.9 µg/mL) .

  • Separation challenges : Comigration with dATP and ATP necessitates micellar electrokinetic chromatography (MEKC) for resolution .

Structural and Stability Considerations

The molecular formula of this compound is C₁₀H₁₃N₅Na₃O₁₁P₃ (molecular weight: ~541.13 g/mol) . Its structure includes:

  • A 2',3'-dideoxyadenosine moiety (lacking hydroxyl groups at positions 2' and 3').

  • Three phosphate groups linked via phosphoanhydride bonds.

  • Trisodium counterions to neutralize the negatively charged phosphate backbone .

Reactivity :

  • Nucleophilic interactions : The triphosphate groups react with nucleophilic agents (e.g., DNA polymerase active sites).

  • Solution stability : Neutral pH in aqueous solutions ensures solubility and compatibility with enzymatic reactions.

Comparison of Key Reactions

Reaction TypeKey ReactionPurposeKey Features
Chain Termination Incorporation into DNA strand stops elongationDNA sequencing analysisLacks 3'-OH group; forms DNA fragments
Synthesis Chemical modification of nucleotidesProduction of this compoundpH/temperature control; HPLC validation
Analytical Derivatization Dansyl EDA coupling with EDACFluorescence detection160x sensitivity improvement over UV

Scientific Research Applications

Chemistry: ddATP trisodium is used in the synthesis of DNA and RNA analogs, which are essential for studying genetic material and its functions.

Biology: In biological research, this compound is employed in DNA sequencing, particularly in the Sanger method. It is also used to study viral infections by inhibiting viral DNA synthesis .

Medicine: this compound has applications in antiviral therapies, particularly in the treatment of HIV. It inhibits the replication of the virus by acting as a chain-terminator of viral DNA .

Industry: In the biotechnology industry, this compound is used in the production of diagnostic kits and research reagents for molecular biology studies .

Mechanism of Action

ddATP trisodium exerts its effects by inhibiting DNA polymerase, an enzyme responsible for DNA synthesis. It acts as a chain-elongating inhibitor, preventing the addition of further nucleotides to the growing DNA strand. This inhibition occurs through competitive binding with natural deoxyadenosine triphosphate (dATP), effectively terminating DNA synthesis .

Comparison with Similar Compounds

ddATP vs. dATP

Property ddATP (Trisodium) dATP
Structure Lacks 2' and 3' hydroxyl groups Contains 3' hydroxyl group
Role in DNA Synthesis Chain terminator Substrate for DNA elongation
Binding Affinity (Kd) Similar to dATP with HIV-1 RT (~8 µM) ~7.5 µM with HIV-1 RT
Catalytic Rate (kpol) 7–73-fold lower than dATP Higher (e.g., 50 s⁻¹ with wild-type RT)
Application Sequencing, antivirals PCR, DNA synthesis

Key Insight : While ddATP and dATP bind similarly to HIV-1 RT, the absence of the 3' OH in ddATP reduces kpol by 7–73-fold, leading to chain termination .

ddATP vs. PMPApp

PMPApp ((R)-9-(2-phosphonylmethoxypropyl)adenine diphosphate) is an acyclic nucleoside phosphonate analog.

Property ddATP (Trisodium) PMPApp
Inhibition of HIV-1 RT kpol/Kd = ~0.91 s⁻¹ µM⁻¹ Similar efficacy (kpol/Kd ≈ 0.82 s⁻¹ µM⁻¹)
Enzyme Specificity Inhibits RT, T7 polymerase, DNA pol β Selective for HIV-1 RT; poor inhibition of T7 polymerase and DNA pol β
Binding Affinity Kd = 8 µM with RT 13-fold weaker binding (Kd = 104 µM)
Mechanism Direct chain termination Phosphonate group disrupts Mg²⁰⁺ coordination, slowing incorporation

Key Insight : PMPApp’s phosphonate group reduces binding affinity but retains efficacy against HIV-1 RT, offering target selectivity over ddATP .

ddATP vs. AZTTP

AZTTP (zidovudine triphosphate) is a thymidine analog used in HIV therapy.

Property ddATP (Trisodium) AZTTP
Resistance Mutations Q151M (18-fold resistance) Thymidine-associated mutations (e.g., M41L)
Incorporation Rate kpol = 0.69 s⁻¹ (Q151M RT) Slower incorporation in resistant strains
Substrate Specificity Competes with dATP Competes with dTTP

Key Insight : Q151M RT reduces ddATP’s kpol by 73-fold, highlighting resistance mechanisms distinct from AZTTP .

Kinetic and Mechanistic Profiles

Pre-Steady-State Kinetics with HIV-1 RT

Compound Kd (µM) kpol (s⁻¹) kpol/Kd (s⁻¹ µM⁻¹) Source
dATP 7.5 50 6.67
ddATP 8.0 0.69 0.09
PMPApp 104 0.85 0.008

Summary : ddATP’s lower kpol/Kd (7.4-fold vs. dATP) underscores its role as a chain terminator . PMPApp’s poor catalytic efficiency (82-fold lower than ddATP) limits off-target effects .

Inhibition of DNA Polymerases

Enzyme ddATP Inhibition PMPApp Inhibition
HIV-1 RT Strong (IC₅₀ = 0.1 µM) Strong (IC₅₀ = 0.2 µM)
T7 DNA Polymerase Moderate Weak (79-fold slower vs. dATP)
DNA Polymerase β Strong (Kd = 10 µM) Poor (Kd = 100 µM)

Key Insight : ddATP broadly inhibits polymerases, whereas PMPApp is selective for HIV-1 RT .

Resistance and Clinical Implications

  • Q151M Mutation : Reduces ddATP’s kpol by 73-fold, leading to 18-fold resistance .
  • K65R Mutation : Confers 9-fold resistance to ddATP by lowering binding affinity .
  • BH3-ddATP : A modified analog that suppresses K65R-mediated resistance, restoring efficacy .

Q & A

Basic: What is the role of ddATP trisodium in Sanger DNA sequencing, and how is it methodologically integrated?

This compound acts as a chain-terminating nucleotide in Sanger sequencing due to its lack of a 3'-hydroxyl group, which prevents phosphodiester bond formation. In practice, it is added to sequencing reactions at optimized ratios (e.g., ddATP/dNTP ≈ 0.005–0.05) to generate DNA fragments of varying lengths. These fragments are resolved via electrophoresis, enabling base-specific termination detection .

Basic: How does this compound inhibit DNA polymerase activity in viral replication studies?

ddATP competes with endogenous dATP for incorporation into nascent DNA by viral reverse transcriptases (RTs). Once incorporated, it terminates elongation due to its 3'-deoxy structure. Researchers quantify inhibitory efficacy using in vitro primer extension assays, comparing catalytic efficiency (kpol/Kd) of ddATP versus dATP .

Basic: What experimental methods are used to study the intracellular metabolism of ddATP from prodrugs like didanosine (ddI)?

Intracellular ddATP levels are measured via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, peripheral blood mononuclear cells from HIV patients treated with 2′-β-fluoro-ddA showed ddATP levels of 1.5–3.5 pmol/10<sup>6</sup> cells, correlating with reduced viral load. Methodological controls include normalizing to cell count and co-measuring dATP to assess selectivity .

Advanced: How do RT mutations (e.g., K65R, Q151M) alter catalytic efficiency (kpol/Kd) for ddATP incorporation?

The K65R mutation in HIV-1 RT reduces ddATP binding affinity (Kd increases 2–3 fold) and incorporation rate (kpol decreases 5–7 fold), leading to >10-fold resistance. Kinetic assays using pre-steady-state methods (e.g., rapid quench flow) are critical to dissect these parameters. For Q151M RT, discrimination arises from altered dNTP binding geometry, reducing kpol for ddATP by 7-fold .

Advanced: How can structural modifications to ddATP overcome RT-mediated drug resistance?

α-Boranophosphate modifications (e.g., BH3-ddATP) restore activity against K65R RT by enhancing metal ion coordination at the active site. Researchers use molecular dynamics simulations and crystallography to design analogs that mimic dATP’s binding mode. For example, BH3-ddATP reduces Kd by 50% in K65R RT compared to unmodified ddATP .

Advanced: What methodologies resolve contradictions in reported Kd and kpol values for ddATP across studies?

Discrepancies arise from variations in RT isoforms (e.g., HIV-1 vs. T7), template-primer sequences, and assay conditions (e.g., Mg<sup>2+</sup> concentration). Standardizing protocols (e.g., hyperbolic fitting of kapp = kpol·[dNTP]/(Kd + [dNTP])) and using internal controls (e.g., wild-type RT) improve cross-study comparability .

Advanced: How are intracellular ddATP levels correlated with antiviral efficacy in clinical research?

Pharmacodynamic studies pair LC-MS/MS measurements of ddATP in patient-derived cells with viral load data. For instance, F-ddATP levels >2 pmol/10<sup>6</sup> cells correlate with >1 log10 reduction in HIV RNA. Methodological challenges include ensuring metabolite stability during sample preparation and avoiding dATP interference .

Advanced: What experimental designs mitigate off-target effects of ddATP in nucleotide excision repair (NER) studies?

To distinguish ddATP’s direct chain termination from NER-mediated effects, researchers use in vitro reconstitution assays with purified NER proteins (e.g., XPA, XPF-ERCC1) and damaged DNA templates. Parallel reactions with dATP or non-hydrolysable analogs (e.g., AMP-PNP) serve as controls .

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